molecular formula C17H24N2O3S B5850180 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]AZEPANE

1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]AZEPANE

Cat. No.: B5850180
M. Wt: 336.5 g/mol
InChI Key: GVFVFIIIWCCDJP-UHFFFAOYSA-N
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Description

1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]AZEPANE is a complex organic compound featuring a pyrrolidine ring, a benzoic acid derivative, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]AZEPANE typically involves multiple steps, starting with the preparation of the pyrrolidine-1-sulfonyl chloride, which is then reacted with 3-aminobenzoic acid to form the intermediate 3-(pyrrolidine-1-sulfonyl)aminobenzoic acid. This intermediate is then coupled with azepane under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]AZEPANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]AZEPANE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]AZEPANE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to fit into binding pockets of target proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities and are also used in medicinal chemistry.

    Benzoic acid derivatives: Compounds such as 3-aminobenzoic acid and its sulfonyl derivatives have similar chemical properties.

    Azepane derivatives: Compounds like azepane-1-carboxylic acid are structurally related and used in similar applications.

Uniqueness: 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]AZEPANE stands out due to its combination of the pyrrolidine, benzoic acid, and azepane moieties, which confer unique chemical and biological properties

Properties

IUPAC Name

azepan-1-yl-(3-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(18-10-3-1-2-4-11-18)15-8-7-9-16(14-15)23(21,22)19-12-5-6-13-19/h7-9,14H,1-6,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFVFIIIWCCDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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